4-Bromo-2,5-difluoroaniline
Overview
Description
4-Bromo-2,5-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N . It is a solid substance under normal conditions and should be stored under inert gas . It is also air sensitive .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-difluoroaniline consists of a pyrazole bound to a phenyl group . The compound has a molecular weight of 208.01 g/mol .Physical And Chemical Properties Analysis
4-Bromo-2,5-difluoroaniline is a solid at 20 degrees Celsius . It has a melting point of 74 to 77 degrees Celsius . The compound is air sensitive and should be stored under inert gas .Scientific Research Applications
Synthesis of Complex Molecules
“4-Bromo-2,5-difluoroaniline” can be used as a building block in the synthesis of complex molecules. Its unique structure allows it to react with various other compounds to form new molecules, which can be useful in a wide range of scientific research .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. The presence of both bromine and fluorine atoms in the molecule could make it a valuable component in the development of new drugs .
Material Science
In material science, “4-Bromo-2,5-difluoroaniline” could be used in the synthesis of new materials. The properties of this compound could contribute to the development of materials with unique characteristics .
Fluorinated Building Blocks
“4-Bromo-2,5-difluoroaniline” is a fluorinated building block, which means it can be used in the synthesis of fluorinated compounds. These compounds have a wide range of applications, including in the pharmaceutical and agrochemical industries .
Organic Chemistry Research
In organic chemistry research, “4-Bromo-2,5-difluoroaniline” can be used to study the properties and reactions of bromine and fluorine in aromatic compounds .
Chemical Synthesis
“4-Bromo-2,5-difluoroaniline” can be used in chemical synthesis. It can react with various other compounds to form new substances, which can be useful in a wide range of scientific research .
Mechanism of Action
Target of Action
4-Bromo-2,5-difluoroaniline is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the body, responsible for the exchange of oxygen and carbon dioxide, which is vital for cellular respiration and energy production.
Pharmacokinetics
It is known that the compound has a high gastrointestinal (gi) absorption and is permeable to the blood-brain barrier (bbb) . . These properties may influence the bioavailability of the compound in the body.
Result of Action
Exposure to the compound is known to cause skin and eye irritation, and may cause respiratory irritation
Action Environment
The action, efficacy, and stability of 4-Bromo-2,5-difluoroaniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air . Moreover, exposure to dust, fume, gas, mist, vapors, or spray of the compound should be avoided, and it should be used only outdoors or in a well-ventilated area . These precautions suggest that the compound’s stability and activity may be affected by exposure to air and certain environmental conditions.
Safety and Hazards
4-Bromo-2,5-difluoroaniline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYHFIQPPOJMFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378337 | |
Record name | 4-Bromo-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluoroaniline | |
CAS RN |
112279-60-4 | |
Record name | 4-Bromo-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.